molecular formula C22H14FNO3 B11584505 N-(2-benzoyl-1-benzofuran-3-yl)-2-fluorobenzamide

N-(2-benzoyl-1-benzofuran-3-yl)-2-fluorobenzamide

Cat. No.: B11584505
M. Wt: 359.3 g/mol
InChI Key: MWHVMCSRNNESLB-UHFFFAOYSA-N
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Description

N-(2-benzoyl-1-benzofuran-3-yl)-2-fluorobenzamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-1-benzofuran-3-yl)-2-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-hydroxybenzonitrile with a bromoethanone derivative to form 2-benzoyl-1-benzofuran-3-amine. This intermediate is then treated with acetic anhydride or ethyl chloroformate to yield the corresponding N-acetyl or N-ethoxycarbonyl derivatives. These N-activated compounds are further alkylated with ethyl bromoacetate to produce ethyl N-acetyl-N-(2-benzoyl-1-benzofuran-3-yl)glycinate and ethyl N-(2-benzoyl-1-benzofuran-3-yl)-N-ethoxycarbonylglycinate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-1-benzofuran-3-yl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-benzoyl-1-benzofuran-3-yl)-2-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-benzoyl-1-benzofuran-3-yl)-2-fluorobenzamide involves its interaction with specific molecular targets. The benzofuran moiety can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .

Properties

Molecular Formula

C22H14FNO3

Molecular Weight

359.3 g/mol

IUPAC Name

N-(2-benzoyl-1-benzofuran-3-yl)-2-fluorobenzamide

InChI

InChI=1S/C22H14FNO3/c23-17-12-6-4-10-15(17)22(26)24-19-16-11-5-7-13-18(16)27-21(19)20(25)14-8-2-1-3-9-14/h1-13H,(H,24,26)

InChI Key

MWHVMCSRNNESLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4F

Origin of Product

United States

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